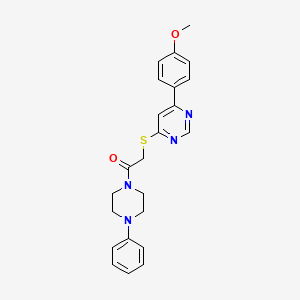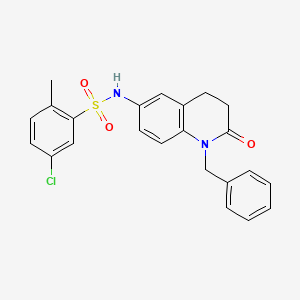![molecular formula C18H20BrN3O3 B2984257 3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine CAS No. 2310139-90-1](/img/structure/B2984257.png)
3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that features a unique combination of functional groups, including a bromofuran, piperidine, and pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the bromofuran moiety: This can be achieved through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized via a cyclization reaction involving appropriate amine and carbonyl precursors.
Coupling of the bromofuran and piperidine intermediates: This step often involves a nucleophilic substitution reaction where the bromofuran reacts with the piperidine intermediate in the presence of a base.
Formation of the pyridazine ring: The final step involves the cyclization of the intermediate product with appropriate reagents to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield furanones, while reduction of the piperidine carbonyl group can yield alcohols.
Scientific Research Applications
3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with enzymes or receptors, while the piperidine and pyridazine rings can modulate the compound’s overall activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine
- 3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrazine
Uniqueness
The uniqueness of 3-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c19-16-5-4-15(25-16)18(23)22-9-7-12(8-10-22)11-24-17-6-3-14(20-21-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLOOYRCRZJVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)
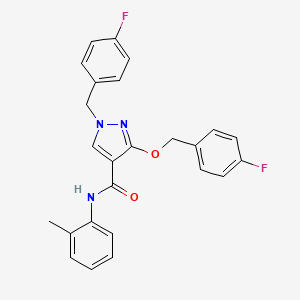
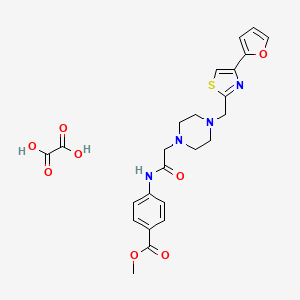
![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)

![N-(butan-2-yl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2984181.png)
![11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole](/img/structure/B2984183.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)
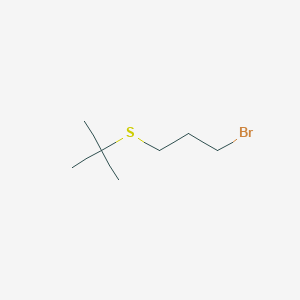
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2984190.png)
